3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one
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Overview
Description
The compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” involves specific chemical reactions and conditions. The preparation methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Liquid Chromatography Sample Preparation: This method outlines the principal processing methods and provides practical advice on protocol development using quantification of serum testosterone in serum samples as the model compound.
Industrial Production Methods
Industrial production methods for the compound with the identifier “this compound” are designed to ensure high yield and purity. These methods often involve large-scale synthesis using optimized reaction conditions and advanced analytical techniques to monitor the process.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
The compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of the compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the compound with the identifier “3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one” include:
Cyclodextrins: These compounds form inclusion complexes with various molecules and have similar chemical properties.
Other Synthetic Drugs: These compounds share similar chemical structures and properties with the compound with the identifier "this compound".
Uniqueness
The compound with the identifier “this compound” is unique due to its specific chemical structure and properties, which make it valuable for various scientific and industrial applications. Its ability to form inclusion complexes and its interactions with specific molecular targets set it apart from other similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2H-1,2,4-thiadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUENNINFPTSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)SN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC(=O)SN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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